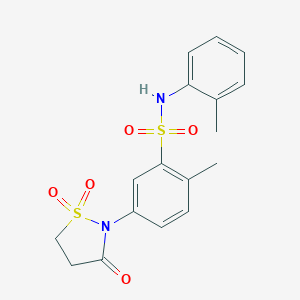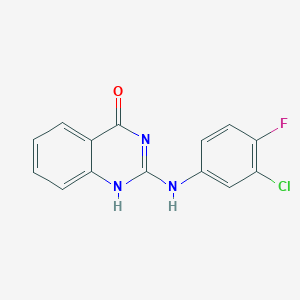
5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the triazine family. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed that the compound interacts with certain enzymes or proteins in the body, leading to changes in their activity. This may result in the compound's biological activity, such as its potential anticancer or antimicrobial activity.
Biochemical and Physiological Effects:
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to have potential antimicrobial activity against various bacterial strains. Additionally, it has been shown to have potential catalytic activity in the synthesis of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its high yield and purity. Additionally, the compound has potential applications in various scientific research fields, making it a versatile building block for the synthesis of other compounds. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is the synthesis of new compounds using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one as a building block. These compounds may have potential biological activity, such as anticancer or antimicrobial activity. Another direction is the study of the compound's mechanism of action, which may lead to a better understanding of its biological activity. Additionally, the compound's potential catalytic activity may be further explored for the synthesis of new compounds.
Méthodes De Synthèse
The synthesis of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of benzhydrylamine with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization techniques.
Applications De Recherche Scientifique
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has potential applications in scientific research. It has been used as a building block for the synthesis of various compounds with potential biological activity. For example, it has been used in the synthesis of compounds with potential anticancer activity. The compound has also been used in the synthesis of compounds with potential antimicrobial activity. Additionally, it has been used as a ligand in the synthesis of metal complexes with potential catalytic activity.
Propriétés
Nom du produit |
5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C17H16N4O |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
5-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12-16(19-17(22)21-20-12)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,18,19,21,22) |
Clé InChI |
XWIOILBBGSLPNL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)

![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)